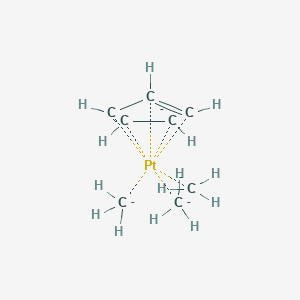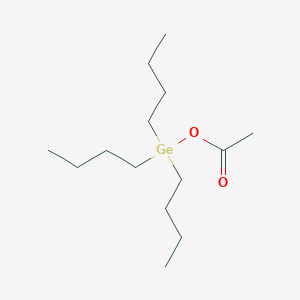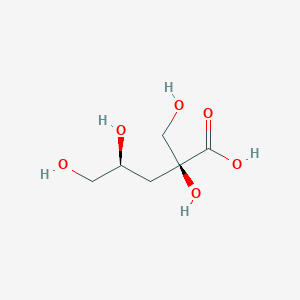
Phosphorus sesquisulfide
描述
Phosphorus sesquisulfide is an inorganic compound with the chemical formula P₄S₃. It was developed by Henri Sevene and Emile David Cahen in 1898 as part of their invention of friction matches that did not pose the health hazards of white phosphorus . This yellow solid is one of two commercially produced phosphorus sulfides and is a component of “strike anywhere” matches . Depending on its purity, samples can appear yellow-green to grey .
准备方法
Phosphorus sesquisulfide is produced by the reaction of red or white phosphorus with sulfur . The reaction is typically carried out at temperatures above 450 K, followed by careful recrystallization with carbon disulfide and benzene . An alternative method involves the controlled fusion of white phosphorus with sulfur in an inert, non-flammable solvent . Industrial production methods aim to control the phosphorus-sulfur reaction to minimize the formation of undesirable by-products and ensure high-quality products .
化学反应分析
Phosphorus sesquisulfide undergoes various types of chemical reactions, including:
Oxidation: When exposed to air, this compound can oxidize to form phosphorus pentoxide (P₄O₁₀) and sulfur dioxide (SO₂).
Hydrolysis: It reacts slowly with water to form phosphoric acid (H₃PO₄) and hydrogen sulfide (H₂S).
Substitution: It can react with halogens to form phosphorus halides and sulfur halides.
Common reagents and conditions used in these reactions include oxygen for oxidation, water for hydrolysis, and halogens for substitution reactions. The major products formed from these reactions are phosphorus pentoxide, phosphoric acid, hydrogen sulfide, and various phosphorus and sulfur halides .
科学研究应用
Phosphorus sesquisulfide has several scientific research applications, including:
Allergic Reactions and Dermatology: It has been identified as a cause of contact dermatitis, particularly in contexts where it is used in match production.
Soil Phosphorus Research: Advanced methods in soil phosphorus research utilize various spectroscopic and spectrometric techniques to assess soil phosphorus reactions.
Biomedical Applications: It has been explored in biomedical applications, such as drug delivery, biosensing, and cancer therapies.
Phosphorus Chemistry and Flame Retardancy: Research in phosphorus chemistry has focused on developing efficient, sustainable, and safe phosphorus-based flame retardants.
作用机制
The mechanism by which phosphorus sesquisulfide exerts its effects involves its ability to undergo oxidation and hydrolysis reactions. In the context of match production, the compound reacts with potassium chlorate and other materials to produce the necessary heat and flame for ignition . The molecular targets and pathways involved include the oxidation of phosphorus and sulfur atoms, leading to the formation of phosphorus pentoxide and sulfur dioxide .
相似化合物的比较
Phosphorus sesquisulfide can be compared with other similar compounds, such as:
Phosphorus pentasulfide (P₄S₁₀): This compound is produced by the reaction of phosphorus with excess sulfur and is used in the production of lubricants and additives.
Phosphorus trisulfide (P₄S₃): This compound has a similar structure to this compound and is also used in match production.
Phosphorus oxides (P₄O₆ and P₄O₁₀): These compounds are formed by the oxidation of phosphorus and have applications in the production of phosphoric acid and other phosphorus-containing compounds.
This compound is unique in its ability to form stable, well-defined crystals and its slow hydrolysis rate compared to other phosphorus sulfides .
属性
IUPAC Name |
3,5,7-trithia-1,2,4,6-tetraphosphatricyclo[2.2.1.02,6]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/P4S3/c5-1-2-3(1)7-4(5)6-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQFRHVDPXXRQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P12P3P1SP(S2)S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
P4S3 | |
| Record name | PHOSPHORUS SESQUISULFIDE, FREE FROM YELLOW AND WHITE PHOSPHORUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1331 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphorus sesquisulfide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Phosphorus_sesquisulfide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4074562 | |
| Record name | 3,5,7-Trithia-1,2,4,6-tetraphosphatricyclo[2.2.1.02,6]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Phosphorus sesquisulfide, free from yellow and white phosphorus appears as a yellow crystalline solid. Easily ignited by friction. Forms sulfur dioxide and phosphorus pentaoxide during combustion. Reacts with water to form phosphoric acid, a corrosive material. Used to make matches and in the manufacture of other chemicals., Yellowish-green solid; [Merck Index] Light yellow powder; [Aldrich MSDS] | |
| Record name | PHOSPHORUS SESQUISULFIDE, FREE FROM YELLOW AND WHITE PHOSPHORUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1331 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphorus sesquisulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6696 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
407.5 °C | |
| Record name | PHOSPHORUS SESQUISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1257 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Solubility in benzene = 2.5 g/100g at 17 °C, 17 g/100g at 80 °C, 100 G/100 CC CARBON DISULFIDE AT 17 °C; 11.1 G/100 CC BENZENE AT 30 °C, Insoluble in cold water; decomposed by hot water, yielding H2S; Soluble in carbon disulfide (60% w/w at 20 °C); soluble in benzene, similar hydrocarbons, phorphorus trichloride | |
| Record name | PHOSPHORUS SESQUISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1257 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
2.03 at 20 °C/4 °C | |
| Record name | PHOSPHORUS SESQUISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1257 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow-green orthogonal crystals, Yellowish-green, long, rhombic needles from benzene, Yellow, crystalline mass | |
CAS No. |
1314-85-8 | |
| Record name | PHOSPHORUS SESQUISULFIDE, FREE FROM YELLOW AND WHITE PHOSPHORUS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/1331 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3,5,7-Trithia-1,2,4,6-tetraphosphatricyclo[2.2.1.02,6]heptane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphorus sesquisulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5,7-Trithia-1,2,4,6-tetraphosphatricyclo[2.2.1.02,6]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4074562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraphosphorus trisulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.860 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHOSPHORUS SESQUISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V5Q0M194Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PHOSPHORUS SESQUISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1257 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
172.5 °C | |
| Record name | PHOSPHORUS SESQUISULFIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1257 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















